molecular formula C7H7N3OS B2913489 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone CAS No. 187597-18-8

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone

Cat. No.: B2913489
CAS No.: 187597-18-8
M. Wt: 181.21
InChI Key: KXOWOWVIBUGLEU-UHFFFAOYSA-N
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Description

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone is a heterocyclic compound featuring a fused thiazolo-triazole core with a methyl group at position 6 and an ethanone substituent at position 3. Its synthesis involves heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione, as reported in . Derivatives of this compound, including oximes, hydrazines, and sulfonamides, have demonstrated growth-regulating activities, highlighting its versatility in medicinal chemistry .

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOWOWVIBUGLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.

Scientific Research Applications

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Acetamide Derivatives

Thiazolo-triazole acetamides, such as N-aryl-2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides (), exhibit enhanced anticancer activity when substituted with halogens. For instance, chloro- or bromo-substituted derivatives show 60–87% yields and significant cytotoxicity, attributed to electron-withdrawing effects improving target binding . In contrast, the ethanone group in the target compound contributes to growth regulation rather than direct anticancer effects, suggesting substituent-dependent activity divergence.

5-Ylidene and Benzylidene Derivatives

Compounds like (Z)-5-benzylidenethiazolo[3,2-b][1,2,4]triazol-6-ones () feature a conjugated ketone system at position 5, enabling π-stacking interactions. These derivatives (e.g., 2a–e) demonstrate moderate anticancer activity (53–67% yields), with methoxy or diethylamino groups enhancing solubility and cellular uptake .

Sulfur-Containing Derivatives

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)ethanone () introduces a phenylsulfanyl group, increasing lipophilicity (predicted logP: 2.45) and membrane permeability compared to the parent ethanone compound. This modification highlights how sulfur-based substituents can optimize pharmacokinetic profiles .

Core Structure Modifications

Triazolo-Triazole Systems

5-Acetyl-6-methyl-s-triazolo[4,3-b][1,2,4]triazole () replaces the thiazole ring with a second triazole, reducing ring strain and altering electronic properties.

Piperazine and Aromatic Extensions

Complex derivatives like 1-(4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone () incorporate piperazine and bromophenyl groups, increasing molecular weight (464.4 g/mol) and steric bulk. Such modifications may enhance selectivity for CNS targets but reduce oral bioavailability .

Biological Activity

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C7H7N3OSC_7H_7N_3OS and a molecular weight of approximately 181.22 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies.

  • Molecular Formula : C7H7N3OSC_7H_7N_3OS
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 187597-18-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound:

  • Cell line assays demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Topoisomerase II inhibition has been noted, which is crucial in DNA replication and transcription processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] evaluated the antimicrobial activity of various derivatives of thiazole compounds, including this compound. The results showed:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests that modifications to the thiazole structure can enhance antimicrobial activity.

Case Study 2: Anticancer Activity

In a study published in the Journal of Cancer Research, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. They reported:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • The study utilized flow cytometry to analyze apoptosis markers.

Discussion

The biological activities of this compound highlight its potential as a versatile compound in drug development. Its antimicrobial properties could address rising antibiotic resistance issues, while its anticancer effects warrant further investigation into its mechanisms and therapeutic applications.

Q & A

Basic: What synthetic routes are available for 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone?

The compound is typically synthesized via cyclocondensation of 5-phenyl-1,2,4-triazole-3-thiol derivatives with dibenzoylacetylene in acidic media, yielding fused thiazolotriazole cores. Key steps include:

  • Refluxing precursors (e.g., 1,2,4-triazole-5-thiols) with N-arylmaleimides in glacial acetic acid for 2–4 hours to form thiazolo[3,2-b][1,2,4]triazole intermediates .
  • Cyclization under basic conditions (e.g., 5% NaOH) to finalize the ethanone-substituted structure. Yields range from 60% to 87%, with purity confirmed by recrystallization from ethanol or methanol .

Advanced: How can synthesis conditions be optimized to minimize side products?

Optimization involves:

  • Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity during cyclization .
  • Solvent control : Glacial acetic acid suppresses hydrolysis of maleimide precursors, reducing byproducts like open-chain acetamides .
  • Temperature modulation : Maintaining 70–80°C during coupling steps prevents thermal decomposition of labile intermediates .

Basic: What analytical techniques confirm the compound’s structure?

  • X-ray crystallography : Resolves planar geometry of the thiazolotriazole system and dihedral angles (e.g., 16.5° for phenyl substituents) .
  • Spectroscopy :
    • IR : C=O stretch (~1700 cm⁻¹) and thiazole C-S vibrations (~680 cm⁻¹) .
    • ¹H/¹³C NMR : Methyl groups on the thiazole ring resonate at δ 2.4–2.6 ppm, while the ethanone carbonyl appears at δ 195–200 ppm in ¹³C spectra .

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

  • Density Functional Theory (DFT) : Simulates NMR/IR spectra to cross-validate experimental peaks. For example, deviations >0.3 ppm in ¹H NMR may indicate tautomeric forms or solvent effects .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error to rule out isobaric impurities .

Basic: What methodologies assess the compound’s antimicrobial activity?

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Halo-substituted derivatives show enhanced activity due to increased lipophilicity .
  • MIC determination : Broth microdilution (e.g., 0.5–128 µg/mL) identifies potent analogs. Compounds with electron-withdrawing groups (e.g., -Cl) exhibit MICs ≤8 µg/mL .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Introduce halogens (-F, -Cl) or methoxy groups at the arylacetamide position to modulate electron density and steric effects .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to correlate triazole-thiazole dihedral angles with binding to microbial enzyme targets (e.g., DNA gyrase) .

Advanced: What computational approaches model its interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability to cytochrome P450 enzymes using AMBER force fields. Key interactions include H-bonds with Arg106 and π-π stacking with heme .
  • ADMET prediction : SwissADME evaluates logP (~2.5) and topological polar surface area (~90 Ų) to optimize bioavailability .

Basic: How is SHELX used in crystallographic refinement of this compound?

  • Data processing : SHELXL refines high-resolution (<1.2 Å) X-ray data, optimizing anisotropic displacement parameters for non-H atoms .
  • Twinning analysis : SHELXD resolves pseudo-merohedral twinning in crystals with Z′ > 1, common in thiazolotriazoles due to planar stacking .

Advanced: How to address solubility challenges in formulation studies?

  • Co-crystallization : Use succinic acid or PEG-4000 to enhance aqueous solubility (>1 mg/mL) without altering bioactivity .
  • Nanoemulsions : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in in vivo models .

Advanced: What strategies improve stability under physiological conditions?

  • pH buffering : Stabilize in citrate buffer (pH 4.5) to prevent hydrolysis of the ethanone moiety .
  • Light-sensitive packaging : Store in amber vials under N₂ to avoid photodegradation of the thiazole ring .

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